molecular formula C16H17N3O3 B11386744 N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3,4,6-trimethyl-1-benzofuran-2-carboxamide

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3,4,6-trimethyl-1-benzofuran-2-carboxamide

Cat. No.: B11386744
M. Wt: 299.32 g/mol
InChI Key: XUFPAYZKWOXXOU-UHFFFAOYSA-N
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Description

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3,4,6-trimethyl-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofurans

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3,4,6-trimethyl-1-benzofuran-2-carboxamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.

    Attachment of the Benzofuran Moiety: The benzofuran moiety is introduced through a series of reactions, including Friedel-Crafts acylation and subsequent modifications.

    Final Coupling: The final step involves coupling the oxadiazole ring with the benzofuran moiety to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and specific solvents to enhance yield and purity. The exact methods can vary depending on the scale and desired application.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3,4,6-trimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: Substitution reactions can occur at specific positions on the benzofuran or oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenation and nitration reactions can be performed using reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3,4,6-trimethyl-1-benzofuran-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3,4,6-trimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3,4,6-trimethyl-1-benzofuran-2-carboxamide is unique due to its specific combination of the oxadiazole ring and benzofuran moiety, which imparts distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H17N3O3

Molecular Weight

299.32 g/mol

IUPAC Name

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3,4,6-trimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C16H17N3O3/c1-5-11-15(19-22-18-11)17-16(20)14-10(4)13-9(3)6-8(2)7-12(13)21-14/h6-7H,5H2,1-4H3,(H,17,19,20)

InChI Key

XUFPAYZKWOXXOU-UHFFFAOYSA-N

Canonical SMILES

CCC1=NON=C1NC(=O)C2=C(C3=C(C=C(C=C3O2)C)C)C

Origin of Product

United States

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